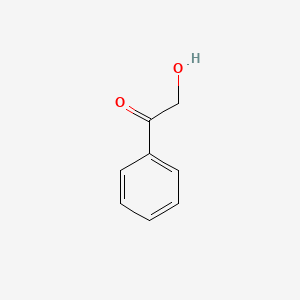

2-Hydroxyacetophenone

Beschreibung

This compound is a natural product found in Carissa spinarum, Scutellaria baicalensis, and Carissa edulis with data available.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVHTXAYIKBMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060388 | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-24-1 | |

| Record name | α-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-hydroxy-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ1N9R01IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Discovery of 2-Hydroxyacetophenone: A Technical Guide

An in-depth exploration of the synthetic routes, historical context, and burgeoning biological significance of the versatile chemical intermediate, 2-hydroxyacetophenone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fragrances, and fine chemicals.[1] First identified in various plant species, it contributes to their defense mechanisms and medicinal properties.[2] This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and insights into its biological activities, offering a valuable resource for professionals in organic synthesis and drug development.

Historical Perspective and Discovery

The journey to understanding and synthesizing this compound is closely linked with the foundational advancements in aromatic chemistry. While a definitive first synthesis is not clearly documented, early explorations into the acylation of phenols set the stage for its eventual isolation and characterization.[1] A significant early milestone was the Nencki reaction in 1881, which demonstrated the ring acylation of phenols.[1] However, the most transformative development was the Fries rearrangement, discovered by German chemist Karl Theophil Fries in the early 1900s.[1] This reaction, involving the intramolecular migration of an acyl group of a phenolic ester, became the classical and most widely studied method for preparing this compound.[1]

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main strategies: the Fries rearrangement of a precursor ester and the direct Friedel-Crafts acylation of phenol.[1] The choice of method often depends on the desired regioselectivity (ortho vs. para isomer) and the scalability of the process.[1][3]

The Fries Rearrangement

The Fries rearrangement is a robust method for converting phenolic esters to hydroxyaryl ketones using a Lewis or Brønsted acid catalyst.[4][5] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[4] The regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent.[4] Lower temperatures generally favor the para-isomer, while higher temperatures promote the formation of the ortho-isomer, this compound.[3]

A widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate through the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group.[4] This electrophilic acylium ion then attacks the aromatic ring in a process analogous to a Friedel-Crafts acylation.[4]

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol is a two-step process involving the initial formation of phenyl acetate followed by its rearrangement.

Step 1: O-Acylation of Phenol to Phenyl Acetate [3]

-

Materials: Phenol (14.1 g, 0.15 mol), Acetyl chloride (14.13 g, 0.18 mol), Cyclohexane (40 ml), Sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

In a three-neck flask, dissolve phenol and acetyl chloride in cyclohexane.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by thin-layer chromatography.

-

Upon completion, neutralize the mixture to a pH of approximately 8 with a sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and collect the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl acetate. A patent describes a similar process yielding 99% phenyl acetate.[6]

-

Step 2: Fries Rearrangement of Phenyl Acetate [3]

-

Materials: Phenyl acetate (from Step 1), Aluminum chloride (AlCl₃) (16 g, 0.12 mol for 0.1 mol of phenyl acetate as in a similar patent), 5% Hydrochloric acid solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.[6]

-

Procedure:

-

In a reaction flask, add phenyl acetate and aluminum chloride.

-

Heat the mixture to reflux at a temperature between 120°C and 160°C for 1.5 hours.[6] The reaction progress should be monitored.

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully hydrolyze the reaction mixture by adding a 5% hydrochloric acid solution.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation or crystallization to isolate this compound. One method reported a yield of up to 77.10%.[1] Another patent reported a yield of 58.22%.[7]

-

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of phenol offers a more direct route to this compound but is often complicated by competing O-acylation, which forms phenyl acetate.[1] The conditions can then be manipulated to either favor the Fries rearrangement of the in-situ generated phenyl acetate or to directly promote C-acylation.

Quantitative Data on Synthesis

The yield and regioselectivity of this compound synthesis are highly dependent on the chosen method and reaction conditions.

| Synthetic Method | Catalyst/Conditions | Product(s) | Yield | Ortho:Para Ratio | Reference |

| Fries Rearrangement | Ionic Liquid, 130°C, 1.5h | This compound | 77.10% | - | [1] |

| Fries Rearrangement | AlCl₃, 120°C, 1.5h | This compound | 58.22% | - | [7] |

| Fries Rearrangement | AlCl₃, Nitrobenzene, 120-125°C, 1h | This compound | 64.9% | - | [8] |

| Fries Rearrangement | p-Toluene sulphonic acid (PTSA) | o- and p-hydroxyacetophenone | High conversion | 9:1 | [9] |

| Fries Rearrangement | Ionic Liquid | This compound | - | 3.55:1 | [6][7] |

Biological Activities and Drug Development Potential

This compound is not merely a synthetic intermediate; it also exhibits a range of biological activities. It is found naturally in various plants and is known to possess anti-inflammatory, antioxidant, and antimicrobial properties.[2] Its derivatives have shown promise in drug discovery. For instance, some have demonstrated good antibacterial activity against E. coli and K. pneumoniae.[10]

Furthermore, derivatives of this compound have been investigated for other therapeutic applications. A notable discovery identified a this compound derivative as a potent and selective agonist for the liver X receptor (LXR) beta, suggesting its potential in the treatment of atherosclerosis.[11] Another study explored hydroxyacetophenone derivatives as non-steroidal antagonists for the farnesoid X receptor (FXR).[12] The compound is also a precursor for the synthesis of chalcones, which are known to have a wide spectrum of biological activities, including antioxidant effects.[13]

Visualizing Synthetic and Mechanistic Pathways

To better illustrate the chemical transformations and logical flows discussed, the following diagrams have been generated.

Conclusion

This compound continues to be a molecule of significant interest to both academic and industrial researchers. Its well-established synthetic routes, particularly the versatile Fries rearrangement, provide reliable access to this important building block. The growing body of research into its biological activities and those of its derivatives underscores its potential for the development of new therapeutic agents. This guide serves as a foundational resource for professionals seeking to leverage the chemistry and biology of this compound in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. jocpr.com [jocpr.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciensage.info [sciensage.info]

A Comprehensive Technical Guide to 2-Hydroxyacetophenone: CAS Number, Structure, and Analysis

For Immediate Release

This whitepaper provides an in-depth technical overview of 2-Hydroxyacetophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] This document, intended for researchers, scientists, and professionals in drug development, details the compound's identification, structural elucidation through modern spectroscopic techniques, and relevant experimental protocols.

Compound Identification

Chemical Name: 2'-Hydroxyacetophenone Synonyms: 1-(2-Hydroxyphenyl)ethanone, 2-Acetylphenol, o-Hydroxyacetophenone[3][4] CAS Number: 118-93-4[5][6][7] Molecular Formula: C₈H₈O₂[3] Molecular Weight: 136.15 g/mol [3]

It is important to distinguish 2'-Hydroxyacetophenone (CAS 118-93-4) from its isomer, 2-Hydroxy-1-phenylethanone (also known as phenacyl alcohol), which has the CAS number 582-24-1.[8]

Chemical Structure

2'-Hydroxyacetophenone is a monohydroxyacetophenone, which is an acetophenone molecule where a hydrogen atom at the ortho position relative to the acetyl group is substituted by a hydroxyl group.[3][5] This structure is foundational to its role as a precursor in the synthesis of various pharmaceuticals and as a flavoring agent.[5][9]

Caption: Chemical structure of 2'-Hydroxyacetophenone.

Structure Elucidation Data

The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The data presented below are compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 12.25 | s | -OH (phenolic) |

| 7.66 - 7.78 | m | Ar-H |

| 7.36 - 7.47 | m | Ar-H |

| 6.79 - 7.01 | m | Ar-H |

| 2.61 | s | -CH₃ (acetyl) |

Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[3]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 204.55 | C=O (ketone) |

| 162.40 | C-OH (aromatic) |

| 136.41 | Ar-C |

| 130.78 | Ar-C |

| 119.73 | Ar-C |

| 118.94 | Ar-C |

| 118.32 | Ar-C |

| 26.48 | -CH₃ (acetyl) |

Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 136.0 | 60.22 | [M]⁺ (Molecular Ion) |

| 121.0 | 99.99 | [M-CH₃]⁺ |

| 93.0 | 16.48 | [M-CH₃CO]⁺ |

| 65.0 | 17.75 | [C₅H₅]⁺ |

Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3000-3400 | Broad | O-H stretch (phenolic) |

| ~1640 | Strong | C=O stretch (ketone) |

| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (phenol) |

Data is generalized from typical spectra.

Experimental Protocols

The synthesis and subsequent purification of this compound are crucial for obtaining a sample suitable for structural analysis. The most common synthetic route is the Fries rearrangement of phenyl acetate.[1][2][5]

Synthesis via Fries Rearrangement

The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] Higher temperatures generally favor the formation of the ortho isomer, 2'-Hydroxyacetophenone.[1][2]

Materials:

-

Phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Hydrochloric acid solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a three-necked flask equipped with a reflux condenser, add 13.6 g (0.1 mol) of phenyl acetate.[10][11]

-

Carefully add 16 g (0.12 mol) of anhydrous aluminum trichloride to the flask.[10][11]

-

Heat the reaction mixture to reflux at approximately 120-130°C for 1.5 hours.[10][11] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully add 50 ml of a 5% hydrochloric acid solution to quench the reaction and hydrolyze the complex.[10][11]

-

Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[10]

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.[2]

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product, a mixture of 2'- and 4'-hydroxyacetophenone, can be purified by column chromatography, vacuum distillation, or recrystallization to isolate the 2'-hydroxyacetophenone.[1][2]

Caption: Generalized workflow for the synthesis and purification of 2'-Hydroxyacetophenone.

Spectroscopic Analysis Protocols

General Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample using an ATR-FTIR spectrometer. For MS, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.

Instrumentation:

-

NMR: A standard NMR spectrometer (e.g., 90 MHz or higher for ¹H NMR) is used.

-

IR: A Fourier-transform infrared (FTIR) spectrometer is typically employed.[3]

-

MS: An electron ionization mass spectrometer is used for fragmentation analysis.[3]

Data Acquisition and Processing: Standard acquisition parameters are used for each technique. The resulting spectra are then processed and analyzed to identify characteristic peaks and fragmentation patterns, which are compared against known databases and theoretical values to confirm the structure.

Mechanistic Pathway of Synthesis

The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction.

Caption: Logical pathway of the Lewis acid-catalyzed Fries rearrangement.

This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and analysis. The provided data and protocols serve as a practical resource for laboratory applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]

- 5. 2'-Hydroxyacetophenone CAS#: 118-93-4 [m.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 2 -Hydroxyacetophenone = 98 118-93-4 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Data Interpretation of 2-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxyacetophenone, a key aromatic building block. Through a detailed examination of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the unambiguous structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.25 | s | - | -OH |

| 7.75 | dd | 7.9, 1.6 | H-6' |

| 7.47 | ddd | 8.3, 7.3, 1.6 | H-4' |

| 6.99 | dd | 8.3, 1.1 | H-3' |

| 6.88 | ddd | 7.9, 7.3, 1.1 | H-5' |

| 2.61 | s | - | -CH₃ |

Data sourced from BenchChem[1] and PubChem[2].

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 204.55 | C=O |

| 162.40 | C-OH |

| 136.41 | C-4' |

| 130.78 | C-6' |

| 119.73 | C-2' |

| 118.94 | C-5' |

| 118.32 | C-3' |

| 26.48 | -CH₃ |

Data sourced from PubChem[2].

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2400 (broad) | O-H stretch (intramolecular hydrogen bonding) |

| 1645 | C=O stretch |

| 1615, 1580, 1490 | C=C aromatic ring stretch |

| 1245 | C-O stretch |

| 755 | Ortho-disubstituted C-H bend |

Data interpretation based on typical IR absorption frequencies.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 60.22 | [M]⁺ (Molecular Ion) |

| 121 | 99.99 | [M-CH₃]⁺ |

| 93 | 16.48 | [M-CH₃-CO]⁺ |

| 65 | 17.75 | [C₅H₅]⁺ |

Data sourced from PubChem[2].

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Varian spectrometer operating at a frequency of 25.16 MHz for ¹³C NMR and a JEOL spectrometer at 90 MHz for ¹H NMR.[2]

-

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition: The prepared sample was placed in a 5 mm NMR tube. For ¹H NMR, the spectral width, number of scans, and relaxation delay were optimized to obtain a high-resolution spectrum. For ¹³C NMR, a proton-decoupled spectrum was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Sample Preparation: A small amount of neat this compound was placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

The mass spectrum was obtained using a HITACHI M-80 instrument with Electron Ionization (EI) at 70 eV.[2]

-

Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample was bombarded with a beam of electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Interpretations

The following diagrams illustrate the key structural features of this compound and their correlation with the observed spectroscopic data.

¹H NMR Spectral Assignments

Caption: Correlation of ¹H NMR chemical shifts to the protons of this compound.

Key IR Absorptions and Corresponding Vibrational Modes

Caption: Assignment of key infrared absorption bands to functional group vibrations.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.

References

A Technical Guide to the Solubility of 2-Hydroxyacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Hydroxyacetophenone (o-hydroxyacetophenone), a key intermediate in the synthesis of pharmaceuticals and a notable flavoring agent. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Profile

The solubility of this compound has been reported in various organic solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | Not Specified | [1] |

| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified | Not Specified | [1] |

| Ethanol | ~11 mg/mL | Not Specified | Not Specified | [1] |

| Water | 0.2 g/L (200 mg/L) | 20 | Not Specified | [2] |

Note on Ethanol Solubility: There are conflicting reports regarding the solubility of this compound in ethanol. While one source provides a quantitative value of approximately 11 mg/mL[1], another indicates that it is "miscible"[3], which implies solubility in all proportions. As this compound is a liquid at room temperature (melting point: 4-6 °C)[3], miscibility is a possibility. The 11 mg/mL figure may refer to a specific concentration for stock solution preparation rather than the saturation limit. Researchers should determine the solubility for their specific application and conditions.

Qualitative Solubility Data

| Solvent | Solubility Description | Source |

| Fat | Soluble | [3] |

| Ether | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Acetone | Generally Soluble | [5] |

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The gravimetric method is a widely accepted and reliable technique for measuring the solubility of a solid or liquid solute in a solvent. The following protocol is adapted from methodologies used for similar phenolic compounds[6].

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Apparatus and Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Isothermal shaker or magnetic stirrer with a hot plate

-

Precision analytical balance (±0.1 mg)

-

Thermostatic water bath or other temperature control system

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent precipitation upon cooling.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). This step removes any remaining solid microparticles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the total mass of the solution.

-

Place the container in a drying oven set to a temperature that will evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.

-

Continue drying until a constant mass of the remaining solute (this compound) is achieved.

-

Weigh the container with the dry solute.

-

-

Calculation of Solubility:

-

The mass of the solvent is calculated by subtracting the mass of the dry solute from the total mass of the solution.

-

Solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Mandatory Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Solubility Factors

The solubility of a compound is governed by a set of interrelated physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Key Factors Influencing Solubility.

References

Stability and Storage of 2-Hydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Hydroxyacetophenone (CAS No. 118-93-4). Understanding the chemical stability of this compound is critical for ensuring its integrity in research, development, and manufacturing processes. This document outlines its stability under various conditions, incompatible materials, and optimal storage and handling procedures.

Chemical Stability Profile

This compound is a stable compound under normal and recommended storage conditions.[1][2] However, its stability can be compromised by exposure to incompatible materials, elevated temperatures, and light.

General Stability

Under ambient conditions, this compound is considered stable.[1][2] It is a combustible solid and may form combustible dust concentrations in the air.

Incompatible Materials

To ensure the stability of this compound and to prevent hazardous reactions, contact with the following substances should be avoided:

Photostability

This compound exhibits minor absorption in the UV/Vis spectrum between 290 and 700 nm. The molar absorption coefficient is below the threshold that would typically raise concerns for phototoxicity or photoallergenicity. Therefore, it is not considered to be a significant risk for photodegradation under normal laboratory light conditions, though protection from light is still recommended for long-term storage to prevent any potential degradation.

Thermal Stability

Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2] It is important to avoid exposure to high temperatures. The compound has a melting point in the range of 3-6 °C, and a boiling point of 213 °C at 717 mmHg.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and stability of this compound.

Storage Conditions Summary

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. | [3][4] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [4][5][6] |

| Light | Protect from light. | [5] |

| Container | Store in original, tightly sealed containers. | [3] |

A change in the color of the substance, such as darkening, may indicate exposure to light, air (oxidation), or contamination.[1] If the compound, which can be a liquid at room temperature, solidifies or crystallizes, it can be gently warmed in a water bath to just above its melting point.[1]

Handling Procedures

Safe handling practices are essential to prevent exposure and maintain the integrity of the compound.

-

Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of shifts. Avoid eating, drinking, or smoking in the work area.[7]

Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from studies on similar phenolic compounds.

Oxidative Degradation

Oxidative degradation, particularly in the presence of peroxides under alkaline conditions, is a potential degradation pathway for phenolic compounds. For structurally similar dihydroxyacetophenones, the degradation process is initiated by a Baeyer-Villiger type oxidation, which results in the formation of a phenyl acetate intermediate. This is followed by hydrolysis and subsequent ring-opening to yield various carboxylic acids.

Below is a proposed general pathway for the oxidative degradation of a hydroxyacetophenone.

Hydrolytic and Thermal Degradation

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable technique.

HPLC-DAD Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Sample Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

For analysis, dilute the stock solution with the mobile phase to a concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Logical Workflow for Safe Handling and Storage

The following diagram outlines the logical steps for ensuring the safe handling and long-term stability of this compound in a laboratory setting.

Conclusion

This compound is a stable chemical when stored under the recommended conditions of a cool, dry, well-ventilated area and protected from light. Incompatibility with strong acids, bases, and oxidizing agents must be considered to prevent degradation and potential hazards. While detailed quantitative stability data from forced degradation studies are not widely published, the provided protocols for such studies and the validated HPLC method offer a robust framework for researchers to establish a comprehensive stability profile for their specific applications. Adherence to the outlined storage and handling procedures will ensure the long-term integrity and safe use of this compound in a professional research and development environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 4. Facile synthesis of this compound from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. scispace.com [scispace.com]

A Technical Guide to the Fries Rearrangement for the Synthesis of 2-Hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Fries rearrangement, a cornerstone reaction in organic synthesis for the preparation of hydroxyaryl ketones. Specifically, it focuses on the mechanism and application of this rearrangement for the synthesis of 2-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] This guide details the reaction mechanism, explores the factors influencing its regioselectivity, presents quantitative data from various catalytic systems, and provides comprehensive experimental protocols.

The Core Mechanism of the Fries Rearrangement

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl acetate, into a mixture of ortho- and para-hydroxyaryl ketones.[3][4][5] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1][3]

The widely accepted mechanism proceeds through the following key steps:[1][3]

-

Complexation: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of the acyl group on the phenyl acetate. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[1][3]

-

Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen.[3]

-

Formation of the Acylium Ion: This rearrangement facilitates the cleavage of the ester bond, generating a reactive acylium carbocation (CH₃CO⁺).[3]

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[1][3][4] This attack can occur at either the ortho or para position.

-

Hydrolysis: The final step involves hydrolysis with an aqueous acid to liberate the this compound and 4-hydroxyacetophenone products.[1]

While the intermolecular pathway involving the free acylium ion is widely supported, there is also evidence for a concurrent intramolecular pathway where the acyl group migrates without completely detaching from the molecule.[1][4]

Caption: Fries Rearrangement Mechanism for this compound Synthesis.

Factors Influencing Regioselectivity: Ortho vs. Para Isomer Formation

The ratio of this compound (ortho) to 4-hydroxyacetophenone (para) is not fixed and can be controlled by modifying the reaction conditions. This selectivity is a critical consideration for optimizing the synthesis of the desired this compound isomer.[3]

-

Temperature: Temperature is the most significant factor influencing the product distribution.[3]

-

High Temperatures (>160°C): Favor the formation of the ortho isomer, this compound.[4][6] The ortho product is more thermodynamically stable due to the formation of a chelated bidentate complex with the aluminum catalyst via intramolecular hydrogen bonding.[5][6]

-

Low Temperatures (<60°C): Favor the formation of the para isomer, which is the kinetically controlled product.[4][5][6]

-

-

Solvent: The polarity of the solvent also plays a crucial role.

Caption: Factors Influencing Fries Rearrangement Regioselectivity.

Quantitative Data Presentation: Catalyst Performance

The efficiency and selectivity of the Fries rearrangement are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes quantitative data from various studies on the synthesis of this compound.

| Catalyst System | Substrate | Reaction Conditions | Yield of this compound | Selectivity (ortho:para) | Reference |

| Lewis Acids | |||||

| Aluminum chloride (AlCl₃) | Phenyl acetate | Nitrobenzene, 120-125°C, 1h | 64.9% | - | [2] |

| Aluminum chloride (AlCl₃) | Phenyl acetate | 130°C, 1.5h, No solvent | 57.10% | - | [7] |

| Aluminum chloride (AlCl₃) | Phenyl acetate | 150°C, 1.5h, No solvent | 64.04% | - | [7] |

| Aluminum chloride (AlCl₃) | Phenyl acetate | Ionic Liquid, 120°C, 1.5h | 78.22% | 3.55:1 | [8][9] |

| Aluminum chloride (AlCl₃) | Phenyl acetate | Microwave irradiation, 800W, 7 min | 43.2% | Predominantly ortho | [2] |

| Brønsted Acids | |||||

| p-Toluenesulfonic acid | Phenyl acetate | Solvent-free | up to 90% (ortho) | 9:1 | [8][10] |

Detailed Experimental Protocols

This section provides a representative, two-step experimental protocol for the synthesis of this compound, beginning with the formation of the phenyl acetate precursor.

Protocol 1: Synthesis of Phenyl Acetate (Precursor)[8][11]

Materials:

-

Phenol (e.g., 14.1 g, 0.15 mol)

-

Acetyl chloride (e.g., 14.13 g, 0.18 mol) or Acetic Anhydride

-

Cyclohexane (e.g., 40 ml) or other suitable solvent

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, dissolve phenol and acetyl chloride in cyclohexane.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully transfer the mixture to a separatory funnel and neutralize by washing with a sodium bicarbonate solution until the pH is approximately 8.

-

Collect the organic phase and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain phenyl acetate.

Protocol 2: Fries Rearrangement to this compound[2][7]

Materials:

-

Phenyl acetate (from Protocol 1, e.g., 13.61 g, 0.1 mol)

-

Anhydrous Aluminum chloride (AlCl₃) (e.g., 16 g, 0.12 mol)

-

5% Hydrochloric acid solution (aqueous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a suitable reaction flask, carefully add anhydrous aluminum chloride to the phenyl acetate. Note: The reaction can be exothermic.

-

Heating: Heat the mixture to the desired temperature (e.g., 150-165°C for optimal ortho selectivity) for 1.5 to 3 hours.[6][7] Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the flask to room temperature.

-

Carefully and slowly add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture and quench the catalyst.

-

Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purification: The crude product is a mixture of ortho and para isomers. This compound can be separated and purified from its para isomer by steam distillation, owing to its higher volatility which results from intramolecular hydrogen bonding.[4][6] Further purification can be achieved by column chromatography or recrystallization.[2]

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The Fries rearrangement remains a vital and industrially significant method for synthesizing this compound from phenyl acetate.[5] A thorough understanding of the underlying mechanism, particularly the factors governing regioselectivity, is paramount for researchers aiming to optimize yields of the desired ortho isomer. By carefully controlling temperature and solvent polarity, and selecting an appropriate catalytic system, the synthesis can be effectively directed to produce this compound, a key building block for numerous pharmaceutical and specialty chemical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 7. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. jocpr.com [jocpr.com]

Friedel-Crafts acylation of phenol to yield 2-Hydroxyacetophenone

An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetophenone from Phenol

Abstract

This compound is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While the direct Friedel-Crafts acylation of phenol presents a theoretical route to this compound, it is fraught with challenges, including catalyst deactivation and competitive O-acylation. The most established and practical method for its synthesis involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement. This guide provides a comprehensive examination of this synthetic pathway, offering detailed experimental protocols, quantitative data on reaction parameters, and mechanistic diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.

Introduction: The Challenge of Direct Acylation

The direct Friedel-Crafts acylation of phenol to produce this compound appears to be a straightforward electrophilic aromatic substitution. However, this route is often inefficient. The primary obstacles include:

-

Competitive O-Acylation : Phenols are bidentate nucleophiles, meaning acylation can occur at two positions. The reaction can happen on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone or on the phenolic oxygen (O-acylation) to yield a phenyl ester. O-acylation is often the kinetically favored pathway.[1][2]

-

Lewis Acid Deactivation : The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, thereby hindering the desired electrophilic substitution and leading to poor yields.[1]

Due to these challenges, the most reliable method for synthesizing this compound from phenol is a two-step approach that leverages the Fries rearrangement.

The Fries Rearrangement: A Superior Synthetic Strategy

The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3] For the synthesis of this compound, this involves two discrete steps:

-

Esterification (O-Acylation) : Phenol is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form phenyl acetate. This initial step is typically high-yielding.[4]

-

Rearrangement : The isolated phenyl acetate is then treated with a Lewis acid (most commonly aluminum chloride, AlCl₃), which catalyzes the intramolecular migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[3][5]

This two-step, one-pot process effectively circumvents the issues associated with direct C-acylation.

Caption: Overall workflow for the synthesis of this compound via Fries Rearrangement.

Reaction Mechanism

The mechanism of the Fries rearrangement involves the generation of an acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.

-

The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenyl acetate, which is a better Lewis base than the phenolic oxygen.

-

This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation.

-

The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.

-

Subsequent hydrolysis of the reaction mixture quenches the catalyst and yields the final this compound and 4-hydroxyacetophenone products.

Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.

Factors Influencing Yield and Regioselectivity

The ratio of ortho to para isomers is highly dependent on the reaction conditions, providing a handle for chemists to selectively synthesize the desired this compound.

| Parameter | Condition | Favored Product | Rationale | Reference(s) |

| Temperature | High (> 160°C) | ortho-isomer (this compound) | The ortho product forms a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures. | [4][5] |

| Low (< 60°C) | para-isomer (4-Hydroxyacetophenone) | The para product is the thermodynamically controlled product and its formation is favored at lower temperatures. | [4][5] | |

| Solvent | Non-polar | ortho-isomer (this compound) | Favors the intramolecular rearrangement pathway. | |

| Polar | para-isomer (4-Hydroxyacetophenone) | Favors the intermolecular pathway and formation of the para product. | [6] | |

| Catalyst Conc. | High (Stoichiometric excess) | C-Acylation (Fries Products) | Promotes the rearrangement of the initially formed ester to the C-acylated products. | [1][7] |

| Low (Catalytic amount) | O-Acylation (Phenyl Acetate) | Kinetically favors the formation of the phenyl ester. | [1][2] |

Experimental Protocols

The following protocols are adapted from established literature procedures.

Protocol 1: Synthesis of Phenyl Acetate (O-Acylation)

This procedure details the esterification of phenol.[4][8]

Materials:

-

Phenol (e.g., 14.1 g, 0.15 mol)

-

Acetyl chloride (e.g., 14.13 g, 0.18 mol)

-

Anhydrous solvent (e.g., Cyclohexane or Chloroform, 40-240 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-neck flask, magnetic stirrer, separatory funnel

Procedure:

-

In a three-neck flask, dissolve the phenol and acetyl chloride in the chosen solvent.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until the pH is approximately 8.[4][9]

-

Transfer the mixture to a separatory funnel and collect the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl acetate.

Protocol 2: Fries Rearrangement to this compound

This procedure details the rearrangement of phenyl acetate to yield the target compound.[4][8]

Materials:

-

Phenyl acetate (e.g., 13.61 g, 0.1 mol)

-

Aluminum chloride (AlCl₃) (e.g., 16 g, 0.12 mol)

-

5% Hydrochloric acid solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried three-neck flask under an inert atmosphere, add aluminum chloride.

-

Add the phenyl acetate to the flask.

-

Heat the mixture to a high temperature (e.g., 130-160°C) to favor the ortho-isomer. A reflux may be maintained for 1.5-4 hours.[8][9][10]

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully hydrolyze the reaction mixture by the slow addition of a 5% hydrochloric acid solution.[4][9]

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Product Isolation

The crude product is a mixture of ortho and para isomers.

-

Steam Distillation : The most effective method for separating the isomers is steam distillation. This compound is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not.[5][10] The ortho-isomer will distill over with the water.

-

Crystallization/Filtration : The crude product can also be purified by crystallization or filtration techniques to isolate the desired isomer.[8]

Comparative Yield Data

The yield of this compound is highly dependent on the specific conditions and methodologies employed.

| Method | Key Reagents/Conditions | Product(s) | Reported Yield | Reference(s) |

| Ionic Liquid-Assisted Fries Rearrangement | Phenyl Acetate, AlCl₃, Ionic Liquid, 130°C | This compound | Up to 77.10% | [9] |

| Conventional Fries Rearrangement | Phenyl Acetate, AlCl₃, 130°C | This compound | 57.10% | [8] |

| Mechanochemical Fries Rearrangement | Phenyl Acetate, AlCl₃, NaCl, Ball Mill | 4-Hydroxyacetophenone (major) and this compound | 71% (overall), p/o ratio favors para | [11][12] |

| Brønsted Acid Catalysis | Phenol Esters, neat Triflic Acid (TfOH) | C-acylated products | >90% | [2][7] |

Conclusion

The synthesis of this compound from phenol is most effectively and reliably achieved via the Fries rearrangement of an intermediate phenyl acetate ester. Direct Friedel-Crafts acylation of phenol is generally low-yielding due to catalyst deactivation and competing O-acylation. By controlling key reaction parameters—most notably temperature—the Fries rearrangement can be selectively directed to produce the desired ortho-isomer, this compound, in high yield. The protocols and data presented in this guide offer a comprehensive resource for the practical synthesis of this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. benchchem.com [benchchem.com]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. byjus.com [byjus.com]

- 7. echemi.com [echemi.com]

- 8. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxyacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the three isomers of hydroxyacetophenone: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. These compounds are of significant interest in medicinal chemistry and drug development as versatile scaffolds and building blocks. Understanding their distinct physical characteristics is paramount for their effective utilization in synthesis, formulation, and biological screening.

Core Physical Properties

The position of the hydroxyl group on the aromatic ring significantly influences the intermolecular forces, leading to distinct differences in the physical properties of the three isomers. These differences are critical for purification, characterization, and formulation development.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative physical and spectral data for the three isomers of hydroxyacetophenone, allowing for a direct comparison of their properties.

| Physical Property | This compound | 3-Hydroxyacetophenone | 4-Hydroxyacetophenone |

| Molecular Formula | C₈H₈O₂ | C₈H₈O₂ | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |

| Appearance | Clear yellow to brown liquid or white to pale yellow crystalline solid.[1] | White to light yellow or light orange powder/crystal.[2] | Almost white to beige crystalline powder.[3] |

| Melting Point (°C) | 4 - 6[4][5] | 93 - 97[2][6] | 109 - 111[7][8][9] |

| Boiling Point (°C) | 212 - 214 (at 1013 hPa)[4] | 296 (lit.)[6][10][11] | 147 - 148 (at 3 mmHg)[7][8][9] |

| Solubility | |||

| Water | Slightly soluble; 0.2 g/L. | Soluble. | 9.9 g/L (at 22 °C).[12] |

| Ethanol | Soluble.[13] | Soluble. | Soluble in 95% Ethanol.[14] |

| Other Solvents | Soluble in acetone, ether, and chloroform.[1][13] | - | Slightly soluble in water.[14] |

| pKa | 9.15 (Strongest Acidic).[15] | - | 7.79 (Strongest Acidic).[12] |

| UV-Vis λmax (nm) | 213, 251.[16] | - | - |

| ¹H NMR (CDCl₃, δ ppm) | 12.25 (s, 1H, -OH), 7.77-6.87 (m, 4H, Ar-H), 2.61 (s, 3H, -CH₃). | 7.49-7.07 (m, 4H, Ar-H), 2.58 (s, 3H, -CH₃).[13] | 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (s, 3H, -CH₃). |

| ¹³C NMR (CDCl₃, δ ppm) | 204.55, 162.40, 136.41, 130.78, 119.73, 118.94, 118.32, 26.48.[17] | 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[13] | 196.9, 168.8, 154.4, 134.7, 129.9, 121.8, 26.5, 21.1. |

| Key IR Bands (cm⁻¹) | ~3400 (O-H), ~1640 (C=O), ~1600, 1480 (C=C). | ~3150 (C-H, aromatic), ~1650 (C=O).[6] | ~3000 (C-H, aromatic), ~1684 (C=O), ~1600, 1455 (C=C). |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical properties outlined above.

Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method, as described in various pharmacopeias and standard test methods like ASTM E324.[14][18]

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[19] A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised rapidly to about 10-15°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

-

Boiling Point Determination

The OECD Test Guideline 103 describes several methods for determining the boiling point of a liquid.[1][5] The dynamic method is detailed below.

-

Apparatus: A boiling flask equipped with a thermometer or thermocouple, a reflux condenser, and a pressure-measuring device.

-

Procedure:

-

The liquid is placed in the boiling flask.

-

The pressure in the apparatus is set to the desired level (e.g., atmospheric pressure).

-

The liquid is heated, and the temperature and pressure are recorded continuously.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, characterized by a stable temperature reading during vigorous boiling.

-

Water Solubility (Flask Method)

The OECD Test Guideline 105 outlines the flask method for determining the water solubility of substances.[3][4][10][12][20]

-

Principle: A given amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

-

Procedure:

-

An excess amount of the solid is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the solute in the clear aqueous phase is determined using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

UV-Visible Spectroscopy

This protocol provides a general procedure for obtaining the UV-Vis absorption spectrum of a compound in solution.

-

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer is used.

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or water).

-

Procedure:

-

The instrument is powered on and allowed to stabilize.[21]

-

A matched pair of cuvettes are cleaned and rinsed with the solvent.

-

The reference cuvette is filled with the pure solvent, and the sample cuvette is filled with the prepared solution.

-

A baseline correction is performed with the solvent-filled cuvettes.

-

The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the analysis of hydroxyacetophenone isomers.

References

- 1. oecd.org [oecd.org]

- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. 3'-Hydroxyacetophenone(121-71-1) IR Spectrum [m.chemicalbook.com]

- 8. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. rsc.org [rsc.org]

- 14. store.astm.org [store.astm.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. rsc.org [rsc.org]

- 17. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. thinksrs.com [thinksrs.com]

- 19. uomus.edu.iq [uomus.edu.iq]

- 20. laboratuar.com [laboratuar.com]

- 21. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

2-Hydroxyacetophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Molecular Characteristics, Synthesis, and Biological Significance of a Versatile Phenolic Ketone

Abstract

2-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, is a molecule of significant interest in the fields of chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its fundamental molecular properties, established and novel synthetic routes, and its applications, particularly within the realm of drug discovery and development. Detailed experimental protocols for key synthetic methodologies are presented, and its role in modulating critical signaling pathways is discussed and visualized. This document aims to serve as a thorough resource for researchers, scientists, and professionals, offering a detailed understanding of this versatile compound.

Core Molecular and Physical Properties

This compound, also known as o-hydroxyacetophenone or 2-acetylphenol, is an aromatic organic compound. Its core structure consists of an acetophenone scaffold with a hydroxyl group substituted at the ortho position of the phenyl ring. This substitution is pivotal to its chemical reactivity and biological activity.

Chemical Identity and Molecular Weight

The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₈H₈O₂ | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3] |

| CAS Number | 118-93-4 | [1][2][3] |

| IUPAC Name | 1-(2-hydroxyphenyl)ethanone | [2] |

| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone | [1][2] |

Physicochemical Data

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Citation(s) |

| Appearance | Slightly yellow to orange powder or clear yellow to brown liquid | [4][5] |

| Melting Point | 4 - 6 °C | [6] |

| Boiling Point | 213 °C at 717 mmHg | [6] |

| Density | 1.131 g/mL at 25 °C | [3] |

| Solubility | Soluble in water, ether, ethanol, and chloroform. | [4] |

| Vapor Pressure | 0.00748 mmHg | [6] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the Fries rearrangement of phenyl acetate and, more recently, through biocatalytic routes. The choice of method often depends on factors such as desired yield, isomer selectivity, and sustainability considerations.

Chemical Synthesis: The Fries Rearrangement

The Fries rearrangement is a classic and widely used method for synthesizing hydroxyaryl ketones.[3] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho and para hydroxy aryl ketones, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The reaction temperature can influence the ratio of the ortho and para isomers, with higher temperatures generally favoring the formation of the ortho-product, this compound.[3]

The overall synthetic workflow can be visualized as a two-step process: O-acylation of phenol followed by the intramolecular Fries rearrangement.

This protocol is adapted from established procedures for the synthesis of this compound from phenol.[3]

Step 1: Synthesis of Phenyl Acetate (O-Acylation)

-

Materials:

-

Phenol (14.1 g, 0.15 mol)

-

Acetyl chloride (14.13 g, 0.18 mol)

-

Cyclohexane (40 ml)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, dissolve phenol and acetyl chloride in cyclohexane.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution to a pH of approximately 8.

-

Transfer the mixture to a separatory funnel and collect the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate. The resulting solution of phenyl acetate can be used directly in the next step.

-

Step 2: Fries Rearrangement to this compound

-

Materials:

-

Phenyl acetate solution from Step 1

-

Anhydrous aluminum chloride (AlCl₃) (16 g, 0.12 mol)

-

5% Hydrochloric acid solution

-

Ethyl acetate

-

-

Procedure:

-

To the flask containing the phenyl acetate solution, carefully add anhydrous aluminum chloride in portions.

-

Heat the mixture to reflux at a temperature of 120-140°C for 1.5 hours. Higher temperatures in this range favor the formation of the ortho isomer.[3][7][8]

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the flask to room temperature.

-

Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.

-

Extract the product three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

The crude product can be further purified by steam distillation or crystallization to isolate this compound.[3][8]

-

Biocatalytic Synthesis

A more recent and sustainable approach to synthesizing this compound involves a whole-cell biocatalyst system.[9] This method utilizes engineered Escherichia coli to co-express two key enzymes: a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A).[9][10] This bienzymatic cascade converts racemic styrene oxide into this compound.[9][10]

This protocol is a summary of the biocatalytic method described in the literature.[9]

-

Materials:

-

Engineered E. coli strain co-expressing StEH1 and ADH-A variant.

-

2xYT growth medium with appropriate antibiotics (e.g., ampicillin and kanamycin).

-

IPTG and L-arabinose for protein expression induction.

-

Racemic styrene oxide.

-

-

Procedure:

-

Culture the engineered E. coli in 2xYT medium at 25°C with shaking.

-

When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4, induce protein expression by adding IPTG and L-arabinose.

-

One hour after induction, add neat racemic styrene oxide to the culture to a final concentration of 10 mM.

-

Continue incubation at 25°C with shaking for up to four days.

-

Monitor the production of this compound in the culture supernatant by taking aliquots at regular intervals and analyzing them by HPLC.

-

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and medicinal chemistry.[5][11][12] Its utility stems from the presence of two reactive functional groups—the hydroxyl and acetyl groups—which can be readily modified to create a diverse range of derivatives.[11][12]

Intermediate in Pharmaceutical Synthesis

This compound serves as a key precursor for the synthesis of various biologically active molecules.

-

Chalcones: It is a common starting material for the synthesis of chalcones, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[13]

-

Liver X Receptor (LXR) Agonists: Derivatives of this compound have been identified as effective linkers in the design of potent and selective LXRβ agonists, which are being investigated for the treatment of atherosclerosis.

-

Anticoagulants: It is a precursor in the synthesis of certain 3-substituted 4-hydroxycoumarins, which are used as vitamin K dependent anticoagulants.[14]

Biological and Pharmacological Activities

Beyond its role as a synthetic intermediate, this compound and its derivatives exhibit intrinsic biological activities. The compound is found naturally in various plants and contributes to their defense mechanisms and medicinal properties.[2]

-

Anti-inflammatory Activity: this compound and its derivatives have been shown to possess anti-inflammatory properties. This is partly attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[4][6]

-

Antioxidant Activity: As a phenolic compound, this compound can act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[4][11] It is used in the synthesis of chalcones that show potent antioxidant activity.[15]

-

Antimicrobial Effects: Certain derivatives of this compound have demonstrated antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae.[3]

Mechanism of Action and Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound and its derivatives. Two key signaling pathways that are modulated are the NF-κB and Nrf2 pathways, which are central to the cellular response to inflammation and oxidative stress.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the NF-κB protein translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α.[1][16] A derivative of this compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[1] It achieves this by reducing NF-κB's ability to bind to DNA, thereby suppressing the expression of downstream inflammatory mediators.[1]

Activation of the Nrf2 Pathway